(2S,3R) 3-amino-2-hydoxy-4-phenylbutanoic acid
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Overview
Description
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative with significant biochemical and pharmacological properties. This compound is known for its role as an inhibitor of enkephalinase, an enzyme that degrades enkephalins, which are endogenous opioid peptides . The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the manipulation of functional groups on a suitable precursor molecule. One common method involves the use of D-glucose as a starting material, which undergoes a series of reactions to introduce the amino and hydroxy groups at the desired positions . The key steps include:
- Protection of hydroxyl groups.
- Introduction of the amino group via reductive amination.
- Deprotection and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process is designed to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups at the amino or hydroxy positions.
Scientific Research Applications
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in modulating enzyme activity and protein interactions.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects primarily by inhibiting enkephalinase, thereby increasing the levels of enkephalins in the body . Enkephalins are peptides that bind to opioid receptors and modulate pain perception. By preventing their degradation, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride enhances the analgesic effects of enkephalins. The molecular targets include the active site of enkephalinase, where the compound binds and inhibits its enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Bestatin: Another enkephalinase inhibitor with a similar structure but different stereochemistry.
AHPA-Val: A derivative of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid with an additional valine residue.
Uniqueness
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is unique due to its specific stereochemistry, which confers distinct biochemical properties. Its ability to inhibit enkephalinase with high specificity makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVMPYQFOLATCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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